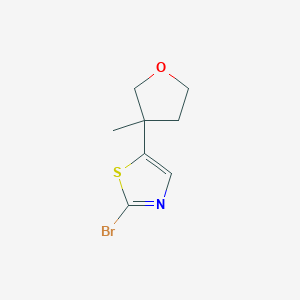

2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole” is a chemical compound with the molecular formula C7H9BrN2OS . It has a molecular weight of 249.13 . The IUPAC name for this compound is 2-bromo-5-(3-methyltetrahydrofuran-3-yl)-1,3,4-thiadiazole .

Molecular Structure Analysis

The InChI code for “2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole” is 1S/C7H9BrN2OS/c1-7(2-3-11-4-7)5-9-10-6(8)12-5/h2-4H2,1H3 . This code provides a unique representation of the molecular structure.Scientific Research Applications

Antimycotic Properties

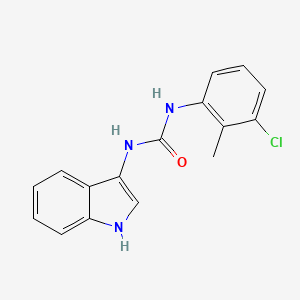

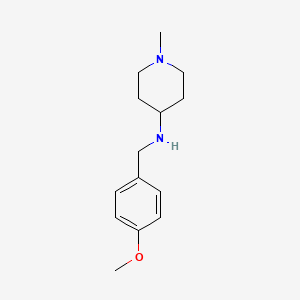

Compounds structurally related to "2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole" have been explored for their antimycotic properties. For instance, derivatives of imidazoles starting with phenylacetyl bromides show significant in vitro activity against a range of dermatophytes, yeast, fungi, and Gram-positive bacteria. Some derivatives also exhibit good activity against Candida albicans in vivo (Heeres & van Cutsem, 1981).

Herbicide Resistance

Research on introducing bacterial detoxification genes into plants has demonstrated that specific genes can confer resistance to herbicides. A study highlighted the successful expression of a bromoxynil-specific nitrilase in tobacco plants, granting them resistance to high levels of bromoxynil, a photosynthetic inhibitor (Stalker, Mcbride, & Malyj, 1988).

Bromination Mechanisms

The bromination process of thiazole derivatives, such as "2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole," has been investigated to understand the electrophilic substitution mechanisms. Studies reveal that bromination orientation differs based on the reaction conditions and the presence of substituents, offering insights into synthetic pathways for heterocyclic compounds (Gol'dfarb, Gromova, & Belen’kii, 1986).

Synthesis of Functionalized Derivatives

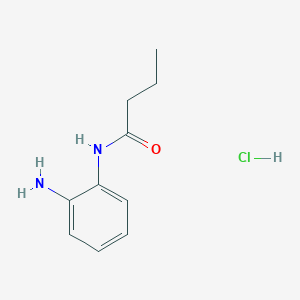

Research into the functionalization of thiazole derivatives demonstrates the synthetic versatility of these compounds. For example, the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide forms 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, which can be further reacted with nucleophiles to produce methyl-functionalized derivatives. This pathway is significant for creating compounds with potential biological activity or as intermediates in organic synthesis (Litvinchuk et al., 2018).

Safety And Hazards

properties

IUPAC Name |

2-bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-8(2-3-11-5-8)6-4-10-7(9)12-6/h4H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGJOKGDWOAPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)C2=CN=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2938651.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)

amine hydrochloride](/img/structure/B2938656.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)

![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)

![Methyl 6-[[(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B2938666.png)

![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)